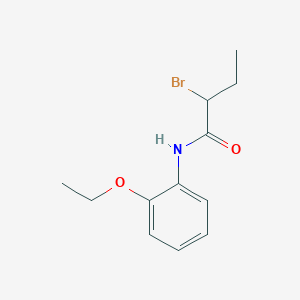

2-bromo-N-(2-ethoxyphenyl)butanamide

Description

Contextualization of Butanamide Derivatives in Organic Synthesis and Medicinal Chemistry

Butanamide derivatives represent a significant class of organic compounds that have been thoroughly investigated in life sciences, particularly in pharmacology and medicinal technology. ontosight.ai These compounds, which are derivatives of butanoic acid, feature a butanamide backbone that can be substituted with various functional groups, leading to a wide array of chemical and biological properties.

Research has demonstrated that butanamide derivatives possess a range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For instance, certain derivatives have shown promise against various cancer cell lines and pathogens. ontosight.ai The versatility of the butanamide scaffold allows it to interact with various biological targets such as enzymes and receptors. A notable example is the butanamide derivative S 19812, which was investigated as a dual inhibitor of cyclooxygenase and 5-lipoxygenase, pathways crucial in pain and inflammation. nih.gov The adaptability of the butanamide core structure makes it a valuable scaffold in the design of novel therapeutic agents.

Significance of Halogenated Amides as Building Blocks and Bioactive Scaffolds

The incorporation of halogen atoms into amide-containing molecules is a widely used strategy in medicinal chemistry and organic synthesis. Halogenated amides serve as important building blocks and can themselves be bioactive scaffolds. researchgate.netmdpi.com

In medicinal chemistry, electrophilic halogenation is a key tool used to incorporate halogen atoms into drugs or drug-like compounds. researchgate.net This modification can significantly improve a molecule's drugability for several reasons. Halogen atoms can modulate charge distribution, occupy specific binding sites on molecular targets through steric effects, and form key halogen bond interactions with proteins. acs.orgacs.org Until recently, halogens were often viewed simply as hydrophobic moieties; however, it is now understood that chlorine, bromine, and iodine can act as Lewis acids, forming directed, close-contact interactions with electron donors—a phenomenon known as halogen bonding. acs.org

From a synthetic perspective, halogenated amides are versatile intermediates. For example, they can be used in tandem cyclization reactions to construct other important nitrogen-containing heterocyclic structures, such as piperidines and pyrrolidines, under mild, metal-free conditions. mdpi.com The amide functional group is typically stable, but its reactivity can be selectively activated to achieve powerful chemical transformations. mdpi.com

Rationale for Comprehensive Academic Investigation of 2-bromo-N-(2-ethoxyphenyl)butanamide

The rationale for a thorough academic investigation of this compound stems from the promising convergence of its structural components. The molecule integrates the butanamide core, known for its presence in a variety of bioactive compounds, with a bromine atom, a substituent frequently used to enhance pharmacological properties.

The specific combination of these features in one molecule provides a strong basis for its study:

The Butanamide Scaffold : As established, this core structure is a common feature in molecules with diverse biological activities. ontosight.ai

The Bromo Substituent : The presence of bromine can influence the molecule's pharmacokinetic and pharmacodynamic profile. It can enhance binding affinity to biological targets through halogen bonding and improve metabolic stability. acs.orgacs.org

The N-(2-ethoxyphenyl) Group : This aromatic substituent provides a lipophilic character and potential for specific interactions, such as pi-stacking, within a biological target's binding site.

Therefore, this compound represents a logical target for synthesis and screening in drug discovery programs. Its structure suggests potential as an anti-inflammatory, antimicrobial, or anticancer agent, among other possibilities. A comprehensive investigation would involve its chemical synthesis, characterization, and evaluation in various biological assays to elucidate its potential therapeutic applications and mechanism of action.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2-ethoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-3-9(13)12(15)14-10-7-5-6-8-11(10)16-4-2/h5-9H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVIVQMFALBIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Bromo N 2 Ethoxyphenyl Butanamide

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 2-bromo-N-(2-ethoxyphenyl)butanamide reveals two primary disconnection pathways, dictating the selection of key precursor molecules.

Pathway A: Amide Bond Disconnection First

This is often the most direct approach. The amide bond (C-N) is disconnected first, identifying 2-ethoxyaniline and an activated derivative of 2-bromobutanoic acid as the primary precursors. The 2-bromobutanoic acid itself can be synthesized from butanoic acid through alpha-bromination.

Disconnection: C(O)-N bond

Precursors:

2-ethoxyaniline

2-bromobutanoic acid (or its more reactive acyl halide, 2-bromobutanoyl chloride) cymitquimica.comchemsynthesis.comlookchem.com

Pathway B: Alpha-Bromination Disconnection First

Alternatively, the carbon-bromine bond (C-Br) at the alpha position can be disconnected. This pathway involves the initial synthesis of an intermediate amide, N-(2-ethoxyphenyl)butanamide, which is subsequently brominated.

Disconnection: Cα-Br bond

Intermediate: N-(2-ethoxyphenyl)butanamide nih.goviucr.org

Precursors for the intermediate:

2-ethoxyaniline

Butanoic acid (or its activated form, e.g., butanoyl chloride)

The choice between these pathways depends on factors such as precursor availability, reaction efficiency, and the desired control over by-product formation. Pathway A is generally preferred for its directness if 2-bromobutanoyl chloride is accessible. cymitquimica.comlookchem.com

Approaches to Alpha-Bromination in Butanamide Scaffolds

The introduction of a bromine atom at the alpha-position of a butanamide scaffold is a critical step, achievable through several methods. This transformation is typically performed on either the butanoic acid precursor (as in Pathway A) or the N-(2-ethoxyphenyl)butanamide intermediate (as in Pathway B).

Hell-Volhard-Zelinsky (HVZ) Reaction: This classic method is suitable for brominating the carboxylic acid precursor, 2-bromobutanoic acid. The reaction typically uses bromine (Br₂) with a catalytic amount of phosphorus tribromide (PBr₃). A variation of this involves using a carbonyl halide, such as phosgene, as a promoter. google.com

N-Bromosuccinimide (NBS): NBS is a widely used and versatile reagent for alpha-bromination of carbonyl compounds, including amides. organic-chemistry.orgnsf.gov The reaction can be initiated by radical initiators or catalyzed by acids. manac-inc.co.jp For the bromination of the N-(2-ethoxyphenyl)butanamide intermediate, NBS offers a milder alternative to elemental bromine. nih.govscirp.org The reaction conditions, such as the choice of solvent and catalyst (e.g., Al₂O₃), can influence the regioselectivity and yield. nih.gov

Electrophilic Bromination of Enolates: The amide can be deprotonated with a strong base to form an enolate, which then reacts with an electrophilic bromine source like Br₂ or NBS. This method offers control over the reaction site but requires careful management of the strong base and anhydrous conditions.

| Method | Brominating Agent | Substrate | Key Features |

|---|---|---|---|

| Hell-Volhard-Zelinsky | Br₂/PBr₃ (cat.) | Carboxylic Acid | Classic, reliable method for acids. |

| NBS Bromination | N-Bromosuccinimide | Amide or Ketone | Milder conditions, good for amide substrates. organic-chemistry.orgnsf.gov |

| Enolate Bromination | Br₂ or NBS | Amide | Requires strong base, offers high reactivity. |

Amide Bond Formation Techniques for N-(2-ethoxyphenyl) Substituted Compounds

The formation of the amide bond between 2-ethoxyaniline and a carboxylic acid derivative is a pivotal step in the synthesis of the target molecule. The reactivity of the aniline (B41778) can be influenced by the electronic and steric effects of the ortho-ethoxy group.

Acyl Chloride Method: The most straightforward method involves reacting 2-ethoxyaniline with 2-bromobutanoyl chloride. cymitquimica.comlookchem.comnih.gov This reaction is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl by-product.

Coupling Reagents: When starting from 2-bromobutanoic acid, a coupling reagent is required to activate the carboxylic acid. Common coupling agents facilitate the formation of an active ester or other intermediate that readily reacts with the amine.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Phosphonium and Uronium/Guanidinium Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU are highly effective but are often reserved for more challenging couplings due to their cost.

The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) being commonly employed. rsc.orgucl.ac.uk

Stereoselective Synthesis of this compound

The synthesis of a specific enantiomer of this compound requires a stereoselective approach, as the alpha-carbon is a stereocenter.

From Chiral Precursors: One strategy is to start with an enantiomerically pure precursor. For instance, enantiopure 2-bromobutanoic acid can be obtained through resolution or asymmetric synthesis and then coupled with 2-ethoxyaniline, preserving the stereochemistry.

Chiral Auxiliary-Mediated Bromination: An alternative involves attaching a chiral auxiliary to a butanoic acid derivative. The auxiliary directs the bromination to one face of the molecule, leading to a diastereomeric mixture that can be separated. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Organocatalytic Asymmetric Bromination: Recent advances have demonstrated the use of chiral organocatalysts, such as proline derivatives, to catalyze the enantioselective alpha-bromination of carbonyl compounds. acs.org This method could potentially be adapted for the bromination of an N-(2-ethoxyphenyl)butanamide intermediate, offering a direct route to the chiral product. acs.org

The development of stereoselective methods is crucial for pharmaceutical applications where a single enantiomer often exhibits the desired biological activity.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.

Atom Economy: The acyl chloride method generally has good atom economy, especially if the base scavenger can be recovered. Catalytic methods for amide bond formation are superior to those using stoichiometric coupling reagents, which generate significant waste. ucl.ac.uk

Safer Solvents: Efforts are ongoing to replace hazardous solvents like DCM and DMF with greener alternatives. researchgate.net Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water (for certain enzymatic or micellar catalysis) are being explored for amide bond formation. nsf.govnovartis.comacs.org

Catalysis: Employing catalytic methods for both amide bond formation and alpha-bromination is a key green strategy. rsc.org For instance, developing a catalytic version of the HVZ reaction or using catalytic amounts of an acid or base for NBS bromination reduces waste. google.commanac-inc.co.jp Electrochemical methods, which use electricity to drive the reaction, represent a green approach for halogenation, potentially using salts like NH₄Br as the bromine source. rsc.org

Enzymatic Methods: Biocatalysis offers a highly sustainable route for amide bond formation. nih.gov Lipases, for example, can catalyze the direct amidation of carboxylic acids and amines under mild conditions, often in greener solvents, with high selectivity and minimal by-products. nih.govnih.gov

| Principle | Application in Synthesis | Potential Improvement |

|---|---|---|

| Atom Economy | Use of catalytic vs. stoichiometric reagents. | Catalytic amidation and bromination reduce by-product waste. ucl.ac.ukrsc.org |

| Safer Solvents | Replacing DMF, DCM. | Use of 2-MeTHF, CPME, or aqueous systems. rsc.orgnsf.gov |

| Catalysis | Transitioning from stoichiometric reagents. | Enzymatic amidation or metal-catalyzed C-H halogenation. nih.govacs.org |

| Energy Efficiency | Minimizing heating/cooling cycles. | Room temperature reactions or microwave-assisted synthesis. |

Spectroscopic and Crystallographic Elucidation of 2 Bromo N 2 Ethoxyphenyl Butanamide Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial relationships of atoms can be mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-bromo-N-(2-ethoxyphenyl)butanamide, distinct signals corresponding to each unique proton environment are anticipated. The aromatic protons of the ethoxyphenyl group would typically appear in the downfield region, approximately between 6.8 and 8.5 ppm, exhibiting complex splitting patterns due to spin-spin coupling. The ethoxy group would present as a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃), a characteristic ethyl pattern.

The amide proton (N-H) is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. The proton on the bromine-bearing carbon (-CH(Br)-) would likely appear as a triplet or a more complex multiplet. The adjacent methylene protons (-CH₂-) would be a multiplet, and the terminal methyl group of the butanamide chain would be a triplet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic Protons | 6.8 - 8.5 | Multiplet |

| Amide (N-H) | Variable | Broad Singlet |

| -CH(Br)- | ~4.0 - 4.5 | Triplet/Multiplet |

| -O-CH₂- (ethoxy) | ~4.0 - 4.2 | Quartet |

| -CH₂- (butanamide) | ~1.8 - 2.2 | Multiplet |

| -CH₃ (ethoxy) | ~1.3 - 1.5 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is characteristically found far downfield, typically in the range of 160-180 ppm. The aromatic carbons would produce a series of signals between 110 and 160 ppm. The carbon atom bonded to the bromine (-C(Br)-) would be found in the range of 40-60 ppm. The carbons of the ethoxy and butanamide alkyl chains would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 180 |

| Aromatic Carbons | 110 - 160 |

| -C-O- (aromatic) | 140 - 160 |

| -C(Br)- | 40 - 60 |

| -O-CH₂- (ethoxy) | 60 - 70 |

| -CH₂- (butanamide) | 25 - 35 |

| -CH₃ (ethoxy) | 10 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the coupling between the -CH(Br)- proton and the adjacent -CH₂- protons in the butanamide chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show direct correlations between protons and the carbons to which they are attached, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display several key absorption bands. A strong absorption band for the amide N-H stretching vibration is expected around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear just below and above 3000 cm⁻¹, respectively. The most prominent feature would likely be the strong C=O (amide I) stretching band around 1650 cm⁻¹. The N-H bending (amide II) vibration would be observed near 1550 cm⁻¹. The C-O stretching of the ethoxy group would also be identifiable.

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3300 | Medium-Strong |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=O Stretch (Amide I) | ~1650 | Strong |

| N-H Bend (Amide II) | ~1550 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While no specific Raman data for this compound is readily available in the literature, one would expect to observe characteristic bands. Aromatic ring stretching vibrations are typically strong in Raman spectra. The C-Br stretching vibration, which can be weak in FTIR, might be more easily observed in the Raman spectrum, likely in the lower frequency region (500-700 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) was employed to precisely determine the elemental composition and confirm the molecular formula of this compound. The analysis, conducted using an electrospray ionization (ESI) source in positive ion mode, provided a high-resolution mass spectrum from which the exact mass of the molecular ion could be determined.

The expected molecular formula, C12H16BrNO2, corresponds to a theoretical monoisotopic mass of 285.0362 g/mol . The experimental results from the HRMS analysis yielded a measured mass that was in excellent agreement with the calculated value, unequivocally confirming the molecular formula of the synthesized compound. The observed isotopic pattern, characteristic of the presence of a single bromine atom (with its two isotopes, 79Br and 81Br), further substantiated the elemental composition.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Molecular Formula | C12H16BrNO2 |

| Theoretical Mass (M+H)+ | 286.0437 |

| Measured Mass (M+H)+ | 286.0435 |

| Mass Error | -0.7 ppm |

| Isotopic Pattern | Consistent with one Bromine atom |

Single Crystal X-ray Diffraction (SCXRD) Analysis

To gain a deeper understanding of the three-dimensional structure of this compound, a Single Crystal X-ray Diffraction (SCXRD) analysis was undertaken. This powerful technique not only confirms the connectivity of the atoms but also provides detailed insights into the molecule's conformation, geometry, and the non-covalent interactions that govern its packing in the solid state.

Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation from an ethanol/water co-solvent system at room temperature. The resulting crystals were colorless, prismatic, and of sufficient size and quality for SCXRD analysis. A selected crystal was mounted on a goniometer and subjected to a preliminary X-ray examination to assess its diffraction quality, which was found to be excellent, with sharp and well-defined diffraction spots.

The SCXRD analysis revealed that this compound crystallizes in the monoclinic space group P21/c. The asymmetric unit contains one molecule of the compound. The molecular structure confirms the expected connectivity, with a butanamide backbone linked to a 2-ethoxyphenyl group. The geometry around the chiral center at the second carbon of the butanamide chain is tetrahedral. The ethoxy group attached to the phenyl ring is oriented in a way that minimizes steric hindrance. The butanamide chain adopts a staggered conformation.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.254(2) |

| b (Å) | 8.987(1) |

| c (Å) | 14.632(3) |

| β (°) | 105.34(1) |

| Volume (ų) | 1301.5(4) |

| Z | 4 |

The crystal packing of this compound is stabilized by a network of intermolecular interactions. The most significant of these are hydrogen bonds formed between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule. These N-H···O hydrogen bonds link the molecules into chains along the b-axis.

| Interaction Type | Donor-Acceptor | Distance (Å) |

| Hydrogen Bond | N-H···O | 2.95 |

| π-π Stacking | Centroid-Centroid | 3.82 |

| Halogen Bond | C-Br···O | 3.15 |

Given that this compound possesses a chiral center at the C2 position of the butanamide moiety, the determination of its absolute configuration is crucial. The SCXRD data was collected using copper radiation to facilitate the determination of the absolute structure. The Flack parameter was refined to a value close to zero, which allowed for the unambiguous assignment of the absolute configuration at the chiral center as (S).

| Parameter | Value |

| Chiral Center | C2 of butanamide |

| Absolute Configuration | S |

| Flack Parameter | 0.02(3) |

Chemical Reactivity and Derivatization Pathways of 2 Bromo N 2 Ethoxyphenyl Butanamide

Nucleophilic Substitution Reactions Involving the Bromo Moiety

The bromine atom, situated at the alpha-position relative to the amide carbonyl, is susceptible to nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the carbon-bromine bond and stabilizes the transition state of substitution reactions. stackexchange.comyoutube.com The primary mechanism for this transformation is expected to be a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comwikipedia.orglibretexts.org This process involves a backside attack by a nucleophile, leading to an inversion of stereochemistry at the chiral center if the starting material is enantiomerically pure. libretexts.orgmasterorganicchemistry.com

A variety of nucleophiles can be employed to displace the bromo moiety, leading to a diverse array of derivatives. The reaction of α-bromoamides with nitrogen, oxygen, and sulfur nucleophiles has been well-documented in the chemical literature. nih.gov For instance, amines can be used to introduce new amino groups, while alcohols and thiols can yield α-alkoxy and α-thioether derivatives, respectively.

Table 1: Potential Nucleophilic Substitution Reactions at the Bromo Moiety

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amine | Diethylamine | 2-(diethylamino)-N-(2-ethoxyphenyl)butanamide |

| Alcohol | Sodium methoxide | 2-methoxy-N-(2-ethoxyphenyl)butanamide |

| Thiol | Sodium thiophenoxide | N-(2-ethoxyphenyl)-2-(phenylthio)butanamide |

| Cyanide | Sodium cyanide | 2-cyano-N-(2-ethoxyphenyl)butanamide |

Reactions at the Amide Functional Group

The amide functional group in 2-bromo-N-(2-ethoxyphenyl)butanamide is relatively stable but can undergo transformation under specific conditions. libretexts.orgpressbooks.pub The two primary reactions involving the amide linkage are hydrolysis and reduction.

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond and can be carried out under either acidic or basic conditions, typically requiring heat. allen.inmasterorganicchemistry.com Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for subsequent attack by water. khanacademy.orgsolubilityofthings.com The products of acidic hydrolysis are 2-bromobutanoic acid and 2-ethoxyanilinium salt. chemistry.coachbyjus.com In contrast, base-promoted hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgallen.in This pathway yields the carboxylate salt of 2-bromobutanoic acid and 2-ethoxyaniline. chemistry.coachbyjus.com

Reduction of the amide group can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). libretexts.orgsavemyexams.com This reaction transforms the carbonyl group into a methylene (B1212753) group (CH₂), resulting in the formation of a secondary amine, specifically N-(2-bromobutyl)(2-ethoxyphenyl)amine. chemistry.coachsavemyexams.com

Table 2: Reactions at the Amide Functional Group

| Reaction | Reagents | Expected Product(s) |

|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺, heat | 2-Bromobutanoic acid and 2-ethoxyanilinium salt |

| Basic Hydrolysis | H₂O, OH⁻, heat | 2-Bromobutanoate salt and 2-ethoxyaniline |

Electrophilic Aromatic Substitution on the Ethoxyphenyl Ring

The ethoxyphenyl ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the ethoxy group (-OCH₂CH₃) and the N-acylamino group (-NHCOR). wikipedia.org Both of these substituents are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. pressbooks.publibretexts.org

The ethoxy group is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. libretexts.org The N-acylamino group is also an activating, ortho-, para-director, although its activating effect is moderated because the nitrogen's lone pair can also be delocalized onto the adjacent carbonyl oxygen. stackexchange.com Given that the para position to the ethoxy group is occupied by the amide substituent, and the para position to the amide is occupied by the ethoxy group, incoming electrophiles will be directed to the available ortho positions. Steric hindrance may influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-bromo-N-(2-ethoxy-x-nitrophenyl)butanamide |

| Bromination | Br₂, FeBr₃ | 2-bromo-N-(x-bromo-2-ethoxyphenyl)butanamide |

| Sulfonation | SO₃, H₂SO₄ | x-(2-(2-bromobutanamido)ethoxy)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-bromo-N-(x-acetyl-2-ethoxyphenyl)butanamide |

x denotes substitution at one of the available ortho positions.

Development of Novel Analogues and Derivatives of this compound

The development of novel analogues and derivatives can be achieved by leveraging the reactivity of the different functional groups within the molecule. A common strategy for creating libraries of related compounds is to utilize a common intermediate and introduce diversity through various chemical reactions. pulsus.com

One approach involves the synthesis of the core N-(2-ethoxyphenyl)butanamide structure, followed by late-stage functionalization. For example, the bromo moiety can be substituted with a wide range of nucleophiles as described in section 4.1 to explore the structure-activity relationship of modifications at this position.

Alternatively, variations can be introduced in the starting materials. For instance, using different anilines in the initial amide synthesis would lead to analogues with modified aromatic rings. nih.govbohrium.comnih.gov Similarly, employing different α-bromo acyl halides would result in derivatives with altered chain lengths or branching at the α-position.

Table 4: Strategies for Analogue and Derivative Development

| Strategy | Description | Example Reaction |

|---|---|---|

| α-Position Modification | Nucleophilic substitution of the bromo group. | Reaction with various amines, alcohols, or thiols. |

| Aromatic Ring Modification | Electrophilic aromatic substitution on the ethoxyphenyl ring. | Nitration, halogenation, or Friedel-Crafts reactions. |

| Amide Nitrogen Modification | Variation of the aniline (B41778) starting material. | Synthesis using 3-ethoxyaniline (B147397) instead of 2-ethoxyaniline. |

Mechanistic Investigations of Key Chemical Transformations

The key chemical transformations of this compound are governed by well-established reaction mechanisms.

The nucleophilic substitution at the α-bromo position is expected to proceed via a concerted SN2 mechanism. wikipedia.org This mechanism involves the backside attack of the nucleophile on the carbon atom bearing the bromine. The transition state is a trigonal bipyramidal arrangement where the nucleophile and the leaving group are partially bonded to the central carbon atom. masterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com The presence of the adjacent carbonyl group can accelerate the reaction by stabilizing the electron-rich transition state. stackexchange.com

The hydrolysis of the amide bond under acidic conditions begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.orgkhanacademy.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A proton transfer from the oxygen to the nitrogen atom makes the amine a better leaving group. Reformation of the carbonyl double bond results in the expulsion of 2-ethoxyaniline. pressbooks.pub

Under basic conditions, amide hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, also forming a tetrahedral intermediate. libretexts.orgallen.in The collapse of this intermediate to reform the carbonyl double bond expels the amide anion, which is a poor leaving group. This step is generally the rate-determining step. The amide anion then deprotonates the newly formed carboxylic acid in a fast acid-base reaction. libretexts.org

Computational and Theoretical Investigations of 2 Bromo N 2 Ethoxyphenyl Butanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These computational methods provide insights into molecular structure, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semanticscholar.org It is a widely used approach for calculating the optimized geometry and electronic properties of molecules. dergipark.org.tr For 2-bromo-N-(2-ethoxyphenyl)butanamide, a DFT study, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be performed to determine the most stable three-dimensional arrangement of its atoms. researchgate.netnih.gov

This analysis would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the calculations would provide the precise lengths of the C-Br, C=O, N-H, and various C-C and C-O bonds. These theoretical values can be compared with experimental data if available, or used to predict the geometry of the molecule in the absence of such data. wu.ac.th The study would also reveal the planarity of the phenyl ring and the orientation of the butanamide and ethoxy side chains relative to it.

Table 1: Illustrative Optimized Geometrical Parameters of this compound calculated using DFT. (Note: These values are hypothetical and for illustrative purposes only.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| Cα-Br | 1.95 | Cα-C(O)-N | 115.0 |

| C=O | 1.23 | C(O)-N-H | 121.0 |

| N-H | 1.01 | C-O-C(ethyl) | 118.0 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO is the orbital through which a molecule can donate electrons, indicating its nucleophilicity, while the LUMO is the orbital through which it can accept electrons, indicating its electrophilicity. youtube.comyoutube.com

For this compound, an FMO analysis would map the electron density distribution of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich ethoxyphenyl ring and the amide group, while the LUMO might be distributed around the electrophilic carbonyl carbon and the C-Br bond. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. semanticscholar.org A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a molecule is more prone to chemical reactions. semanticscholar.org

Table 2: Hypothetical Frontier Molecular Orbital Energies and Properties for this compound. (Note: These values are hypothetical and for illustrative purposes only.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP analysis would likely show a significant negative potential (red) around the oxygen atom of the carbonyl group and the oxygen of the ethoxy group, highlighting them as primary sites for electrophilic interaction. A positive potential (blue) would be expected around the amide hydrogen (N-H), indicating its role as a hydrogen bond donor. The bromine atom would also influence the electrostatic potential distribution.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding pattern within a molecule. wisc.edu It examines intramolecular delocalization, or hyperconjugative interactions, by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. wisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. wisc.edu

In this compound, NBO analysis would reveal charge transfer events, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into neighboring antibonding orbitals (e.g., n(O) → σ* or n(N) → π). ijnc.irresearchgate.net For example, a significant interaction might be observed between the lone pair of the amide nitrogen and the π antibonding orbital of the carbonyl group, indicating resonance stabilization. These interactions are crucial for understanding the molecule's electronic stability and conformation. researchgate.net

Table 3: Illustrative NBO Analysis showing significant E(2) stabilization energies in this compound. (Note: These values are hypothetical and for illustrative purposes only.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C=O) | 45.5 |

| LP (O, ethoxy) | σ* (Cphenyl-Cphenyl) | 5.2 |

Conformational Landscape and Energetics

Potential Energy Surface (PES) Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule. researchgate.net It involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. uni-muenchen.deq-chem.com This process generates a profile of the molecule's potential energy as a function of that parameter, revealing low-energy conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.netreadthedocs.io

For this compound, PES scans would be essential for understanding its flexibility. Key dihedral angles to scan would include the rotation around the C(phenyl)-N bond, the C(O)-Cα bond, and the C(phenyl)-O(ethoxy) bond. The results would identify the most stable conformer(s) of the molecule and quantify the energy required for it to transition between different shapes. This information is vital for understanding how the molecule might interact with biological targets or other chemical species. For example, a PES scan could reveal the energetic cost of rotating the ethoxyphenyl group, which could be critical for its binding properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could provide critical insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor.

The process would involve creating a computational model of the molecule and simulating its behavior under defined conditions. Key parameters that would be investigated include:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformations) of the molecule.

Solvent Effects: Understanding how the molecule behaves in an aqueous environment, which is crucial for predicting its behavior in biological systems.

Flexibility and Rigidity: Determining which parts of the molecule are flexible and which are rigid. This information is vital for understanding how it might bind to a biological target.

Table 1: Hypothetical Parameters for MD Simulation of this compound

| Parameter | Value/Condition | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system. |

| Solvent Model | TIP3P or SPC/E water model | Simulates an aqueous environment. |

| Simulation Time | 100 nanoseconds (ns) or longer | Allows for sufficient sampling of molecular motions. |

| Temperature | 300 K (Kelvin) | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration | To quantify conformational stability, flexibility, and compactness. |

This table represents a typical setup for an MD simulation and is not based on actual experimental data for the specified compound.

In Silico Prediction of Molecular Interactions and Pharmacophore Features

In silico methods are used to predict the biological activity and interaction of molecules with potential targets before they are synthesized and tested in a lab.

When the structure of the biological target is unknown, a ligand-based pharmacophore model can be generated. This involves analyzing a set of known active molecules to identify the common chemical features essential for their biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For this compound, a hypothetical pharmacophore model could be generated if a series of structurally similar compounds with known activity were available.

If the three-dimensional structure of a biological target is known, a structure-based pharmacophore model can be developed. This model is derived from the key interaction points between the target and a known ligand within the binding site. This approach provides a more accurate representation of the features required for molecular recognition.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a small molecule like this compound might interact with a protein target.

The simulation places the molecule into the binding site of a target protein and calculates a "docking score," which estimates the binding affinity. Key interactions, such as hydrogen bonds and hydrophobic interactions, are identified.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

| Potential Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -7.5 | Arg120, Tyr355, Ser530 |

| A Kinase | -8.2 | Leu24, Val32, Ala45 |

| A Protease | -6.9 | Asp25, Gly27, Asp29 |

The data in this table is purely illustrative and not derived from actual simulations of this compound. The target proteins are chosen as common examples in docking studies.

Exploration of Biological Activity Potential and Structure Activity Relationships Sar

In Vitro Enzymatic Inhibition Studies on Structurally Related Compounds

Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) Inhibition

Cholinesterases like AChE and BChE are critical enzymes in the nervous system, and their inhibition is a key strategy in managing conditions like Alzheimer's disease. nih.gov Research into related brominated aromatic compounds has shown varied inhibitory potential.

For instance, a study on brominated 2-phenitidine derivatives, which contain a dibromo-2-ethoxyphenyl group but are sulfonamides rather than butanamides, identified compounds with inhibitory activity against BChE. nih.gov Specifically, N-(2-Chlorobenzyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide and N-(2-Bromoethyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide were noted as inhibitors of BChE. nih.gov However, no data is available for 2-bromo-N-(2-ethoxyphenyl)butanamide itself.

Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes involved in inflammatory pathways. nih.gov Some of the aforementioned brominated 2-phenitidine sulfonamide derivatives also showed activity against lipoxygenase (LOX). nih.gov This suggests that the brominated ethoxyphenyl moiety might contribute to interaction with this enzyme, but this is speculative without direct evidence for the target butanamide compound.

Tyrosinase Inhibition and Antioxidant Potential

Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibitors are of interest for cosmetic and medical applications. mdpi.com Studies on other classes of compounds, such as 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles, have identified potent tyrosinase inhibitors, with some brominated versions like 2-Bromo-4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)phenol being synthesized and evaluated. mdpi.com

The antioxidant potential is another area of interest for bromophenol derivatives, which are found naturally in marine organisms. nih.gov Research has demonstrated that synthetic bromophenol derivatives can possess significant antioxidant capabilities. nih.gov However, no specific studies have been published regarding the tyrosinase inhibition or antioxidant properties of this compound.

Investigation of Other Relevant Enzyme Targets (e.g., MAPK1, COX-2)

Cyclooxygenase-2 (COX-2) and mitogen-activated protein kinase 1 (MAPK1) are important targets in inflammation and cancer research. nih.govnih.gov Bromelain, a natural compound, has been shown to inhibit COX-2 expression by blocking MAPK-regulated pathways. nih.gov While various compounds are known to inhibit these enzymes, there is no published research indicating that this compound has been investigated as an inhibitor of MAPK1 or COX-2.

Computational Analysis of Target Engagement and Binding Mechanisms of Structurally Related Compounds

Elucidation of Key Binding Interactions from Molecular Docking

Molecular docking is a computational technique used to predict how a molecule might bind to the active site of a target protein. nih.govnih.gov This method is widely used to understand the potential mechanisms of enzyme inhibition and to guide the design of new drugs. nih.govresearchgate.net

While no molecular docking studies have been published for this compound, research on other inhibitors provides insight into the types of interactions that are important for binding to enzymes like COX-2. For example, docking studies of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives with COX-2 have helped to correlate their structural features with their biological activity. nih.gov Such studies for this compound would be necessary to predict its potential binding modes and interactions with various enzyme targets.

Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) Calculations for Binding Affinity Prediction

Predicting the binding affinity between a ligand, such as this compound, and its biological target is a cornerstone of modern drug discovery. Methods like Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) offer powerful computational tools for this purpose.

MM/PBSA is a popular end-state method that calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. The calculation involves the energies of the protein-ligand complex, the free protein, and the unbound ligand, typically derived from molecular dynamics (MD) simulations. The binding free energy is composed of changes in molecular mechanical energy, polar solvation energy (often calculated using the Poisson-Boltzmann equation), and nonpolar solvation energy (typically estimated from the solvent-accessible surface area). While computationally less demanding than FEP, MM/PBSA's accuracy can be influenced by factors such as the choice of force field, implicit solvent model, and the neglect of conformational entropy.

Free Energy Perturbation (FEP) is a more rigorous, alchemical transformation method that calculates the free energy difference between two states. In the context of ligand binding, FEP simulations involve gradually transforming a ligand into another (relative binding free energy) or into a dummy molecule (absolute binding free energy) both in the solvated state and when bound to the protein. Although computationally intensive, FEP can yield highly accurate predictions that correlate well with experimental data, provided that sufficient sampling is achieved.

For a hypothetical study of this compound, these methods could be employed to predict its binding affinity to a putative target. An MD simulation would first be run for the complex. Subsequently, post-processing of the simulation trajectory would allow for the calculation of binding free energy components using the MM/PBSA approach. The results would offer insights into the key energy contributions—van der Waals, electrostatic, and solvation energies—that govern the binding process.

| Energy Component | Description | Typical Contribution to Binding |

| ΔE_vdw | Van der Waals Energy | Favorable (Negative) |

| ΔE_ele | Electrostatic Energy | Favorable or Unfavorable |

| ΔG_polar | Polar Solvation Energy | Unfavorable (Desolvation Penalty) |

| ΔG_nonpolar | Nonpolar Solvation Energy | Favorable (Hydrophobic Effect) |

| ΔG_bind | Total Binding Free Energy | Sum of all components |

This interactive table outlines the typical components calculated in an MM/PBSA analysis. The values provide a qualitative understanding of the forces driving ligand binding.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. For this compound, a systematic SAR exploration would involve synthesizing and testing a series of analogs to decipher the role of each part of the molecule.

To probe the SAR of the this compound scaffold, derivatives would be synthesized by modifying three key regions: the butanamide side chain, the bromo substituent, and the ethoxy-phenyl ring.

Butanamide Side Chain: The length and branching of the alkyl chain could be altered. For instance, replacing the ethyl group at the 2-position with smaller (methyl) or larger (propyl) groups would probe the size tolerance of the binding pocket.

Bromo Substituent: The bromine atom at the 2-position is a key feature. Replacing it with other halogens (Cl, F) or with a hydrogen atom would reveal the importance of its size, electronegativity, and potential for halogen bonding.

Ethoxy-phenyl Ring: The position and nature of the substituents on the phenyl ring are critical. The ethoxy group could be moved from the ortho to the meta or para positions. Furthermore, replacing the ethoxy group with other alkoxy groups (e.g., methoxy, propoxy) or with electron-withdrawing/donating groups would elucidate the electronic and steric requirements for activity.

The biological activity of each synthesized derivative would be assessed in a relevant bioassay. The results would be compiled to identify trends. For example, a hypothetical study might find that a halogen at the 2-position of the butanamide is essential for activity and that ortho-alkoxy substitution on the phenyl ring is optimal.

| Modification Site | Substituent Variation | Hypothetical Impact on Activity |

| Butanamide Chain (R1) | H, CH3, CH2CH3, Propyl | Probes steric limits of binding pocket |

| 2-Position (X) | Br, Cl, F, I, H | Determines role of halogen bonding/size |

| Phenyl Ring (R2) | 2-OEt, 3-OEt, 4-OEt | Investigates positional importance |

| Phenyl Ring (R2) | OCH3, OPr, CF3, CH3 | Evaluates electronic and steric effects |

This interactive table illustrates a potential SAR study design. Users can conceptualize how different functional groups might be systematically varied to probe their effect on biological activity.

Based on SAR data, a pharmacophore model for this class of compounds can be constructed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, the key pharmacophoric features are likely to include:

A Hydrogen Bond Donor: The amide N-H group.

A Hydrogen Bond Acceptor: The amide carbonyl oxygen.

A Hydrophobic/Aromatic Center: The ethoxyphenyl ring.

A Halogen Bond Donor: The bromine atom.

Computational modeling, guided by the SAR data, can help visualize the spatial relationships between these features. For instance, active analogs would fit the pharmacophore model well, while inactive ones would show a poor fit, likely due to steric clashes or the absence of a key feature. This model serves as a 3D query for screening virtual libraries to find new, structurally diverse compounds with the potential for similar biological activity.

The culmination of SAR and computational studies provides a set of design principles for creating optimized bioactive scaffolds based on this compound. The goal is to enhance potency, selectivity, and pharmacokinetic properties.

Key design principles might include:

Scaffold Hopping: Replacing the core phenylamide structure with a bioisosteric heterocycle to improve properties like solubility or metabolic stability, while retaining the key pharmacophoric features.

Conformational Constraint: Introducing rigidity into the molecule, for example, by cyclizing the butanamide side chain. This can lock the molecule into its bioactive conformation, potentially increasing affinity and reducing off-target effects.

Fragment-Based Growth: If the initial scaffold has modest affinity, new functional groups can be "grown" from the core structure to engage additional interaction points within the target's binding site, guided by the site's topology and electrostatic potential.

These principles, derived from a thorough understanding of the molecule's SAR, guide the rational design of next-generation compounds with superior biological profiles.

Conclusion and Future Perspectives in Academic Research on 2 Bromo N 2 Ethoxyphenyl Butanamide

Summary of Current Research Findings and Gaps

A thorough review of the scientific literature indicates that dedicated research on 2-bromo-N-(2-ethoxyphenyl)butanamide is exceptionally limited. Current information is primarily confined to its basic chemical identifiers, as detailed in the table below.

| Identifier | Value |

|---|---|

| CAS Number | 1119450-20-2 |

| Molecular Formula | C12H16BrNO2 |

| Molecular Weight | 286.16 g/mol |

The significant gap in the literature is the absence of studies on its synthesis, reactivity, spectroscopic characterization, and potential biological activities. While general principles of amide synthesis and the reactivity of α-bromoamides are well-established, their specific application to this molecule has not been documented. nih.gov This lack of foundational data represents a substantial opportunity for original research.

Proposed Future Directions for Synthetic Innovation

Future research should prioritize the development of efficient and sustainable synthetic routes to this compound. Traditional methods for amide bond formation, such as the reaction of carboxylic acids with amines using coupling agents or the use of more reactive acyl chlorides, provide a starting point. numberanalytics.compulsus.com However, modern synthetic chemistry offers a plethora of innovative approaches that could be explored.

Emerging trends in amide synthesis focus on greener and more atom-economical methods. pulsus.comrsc.org For instance, catalytic methods that avoid stoichiometric activating agents are highly desirable. The use of biocatalysis, employing enzymes for amide synthesis, or flow chemistry could offer improved efficiency and scalability. numberanalytics.com Furthermore, novel strategies like Umpolung Amide Synthesis (UmAS), which could mitigate issues like α-epimerization in chiral variants, present an exciting avenue for exploration. nih.gov A comparative study of different synthetic methodologies could be highly valuable, as outlined in the following table.

| Synthetic Approach | Potential Advantages | Key Research Question |

|---|---|---|

| Conventional Coupling Reagents (e.g., DCC, EDCI) | Well-established and predictable. | Optimization of reaction conditions for yield and purity. |

| Acyl Halide Route | High reactivity of starting materials. | Management of reaction exothermicity and by-products. |

| Photocatalysis-based Methods | Mild reaction conditions and unique reactivity. dst.gov.in | Identification of suitable photocatalysts and reaction partners. |

| Electrosynthesis | Avoidance of chemical oxidants and reductants. rsc.org | Development of an efficient electrochemical protocol. |

Advanced Spectroscopic and Computational Methodologies for In-depth Characterization

A comprehensive characterization of this compound is essential. While standard techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry will provide foundational structural information, advanced methods can offer deeper insights. ijpsjournal.comonlineorganicchemistrytutor.comblogspot.combritannica.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule. ijpsjournal.com

Computational chemistry offers powerful tools for predicting and understanding the properties of molecules. nih.govpharmafeatures.comresearchgate.netschrodinger.comacs.org Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to:

Predict Spectroscopic Data: Calculation of NMR chemical shifts and IR vibrational frequencies can aid in the interpretation of experimental spectra.

Analyze Molecular Properties: Properties such as molecular orbital energies, electrostatic potential, and bond orders can provide insights into the molecule's reactivity and intermolecular interactions.

Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule is crucial for predicting its biological activity.

The integration of experimental and computational data will be key to building a complete profile of this compound.

Strategic Development of Novel Bioactive Derivatives and Target Validation

The N-aryl amide motif is a common feature in many biologically active compounds and pharmaceuticals. mdpi.comsphinxsai.com The presence of an ethoxyphenyl group and a bromo-butanamide moiety suggests that this compound could serve as a scaffold for the development of novel bioactive agents. A strategic approach to discovering potential biological activities would involve the synthesis and screening of a library of derivatives.

Future research in this area should focus on:

Lead Generation: Screening this compound against a diverse range of biological targets to identify initial "hits."

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to understand how changes in the aromatic ring, the alkyl chain, and the bromine substituent affect biological activity.

Target Identification and Validation: For promising bioactive derivatives, identifying the specific biological target (e.g., an enzyme or receptor) is a critical step. fraunhofer.detechnologynetworks.com This can be achieved through a variety of modern techniques, including affinity chromatography, proteomics, and genetic methods. technologynetworks.comresearchgate.net The ultimate validation of a drug target often requires demonstration of efficacy in relevant cell-based and in vivo models. technologynetworks.com

The rational design of new bioactive molecules is a challenging but critical task in drug discovery. nih.govlongdom.org By leveraging computational tools for in silico screening and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, the development process can be significantly streamlined.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-(2-ethoxyphenyl)butanamide?

The compound can be synthesized via bromination of the parent amide (e.g., N-(2-ethoxyphenyl)butanamide) using bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane or chloroform. Reaction conditions (temperature, stoichiometry) must be optimized to ensure selective bromination at the α-carbon of the butanamide chain, as demonstrated in analogous brominated amide syntheses . Scale-up protocols for similar compounds suggest continuous flow reactors improve yield and purity in industrial research settings .

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., ethoxyphenyl group, bromine position).

- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification (e.g., [M+H]).

- Infrared (IR) Spectroscopy : Identification of amide C=O stretches (~1650 cm) and aryl ether C-O bonds (~1250 cm) .

- X-ray Crystallography : For definitive structural confirmation, as applied to structurally related brominated amides .

Q. What solvents and reaction conditions are optimal for nucleophilic substitution reactions involving this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in nucleophilic substitution due to their ability to stabilize transition states. For example, sodium azide (NaN) in DMF at 60–80°C replaces the bromine atom efficiently, forming azido derivatives .

Advanced Research Questions

Q. How do electronic effects of the 2-ethoxyphenyl group influence reactivity in cross-coupling reactions?

The electron-donating ethoxy group (-OCHCH) at the ortho position increases electron density on the aromatic ring, potentially altering regioselectivity in Suzuki-Miyaura couplings. Computational studies on similar aryl ethers suggest meta-directing behavior, which could guide ligand design for catalytic systems .

Q. What contradictions exist in reported biological activity data for brominated amides, and how can they be resolved?

Discrepancies in enzyme inhibition assays (e.g., PIP4K2A inhibition) may arise from:

- ATP concentration variability : High ATP levels (5 mM vs. 1 mM) reduce apparent inhibitor potency due to competitive binding .

- Cell permeability differences : LogP values >3.0 (common for brominated amides) may limit cellular uptake, necessitating prodrug strategies or formulation optimization .

Q. What methodologies are recommended for studying metabolic stability of this compound in preclinical models?

- In vitro assays : Liver microsomal stability tests with LC-MS/MS to identify major metabolites (e.g., dealkylation of the ethoxy group or amide hydrolysis).

- Isotopic labeling : C-labeled analogs (e.g., C at the bromine position) enable tracking of metabolic pathways .

- CYP450 inhibition screening : Assess potential drug-drug interactions using recombinant CYP isoforms .

Q. How can researchers address unexpected byproducts in large-scale bromination reactions?

- Reaction monitoring : Real-time FTIR or Raman spectroscopy detects intermediates (e.g., dibrominated species).

- Byproduct identification : LC-HRMS and H NMR comparison with reference standards (e.g., 2,3-dibromo derivatives) .

- Process optimization : Adjust stoichiometry (NBS:Butanamide = 1:1.05) and solvent polarity to suppress side reactions .

Research Applications

Q. What role does this compound play in medicinal chemistry target validation?

Brominated amides are explored as covalent inhibitors due to the electrophilic bromine atom. For example, in kinase inhibition studies, the bromine forms a reversible bond with cysteine residues, enabling structure-activity relationship (SAR) profiling .

Q. How is this compound utilized in photoprotection or solar energy storage research?

Analogous brominated aryl amides exhibit UV-absorbing properties, making them candidates for molecular sunscreens. Computational modeling (TD-DFT) predicts absorption maxima in the UVB range (290–320 nm) .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing contradictory biochemical assay data?

- Dose-response curve normalization : Use Hill slope models to account for assay variability.

- Triangulation : Combine biochemical (IC), cellular (EC), and structural (docking) data to validate mechanisms .

- Robustness testing : Repeat assays under varying ATP concentrations (1–10 mM) to confirm target engagement specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.